molecular formula C15H12BrCl2NO3 B5160063 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate

2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate

Cat. No. B5160063
M. Wt: 405.1 g/mol
InChI Key: CLVDUBFXKQWLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Bromoxynil, is a herbicide that is commonly used in agriculture to control broadleaf weeds in crops such as cotton, soybeans, and wheat. This chemical compound is an effective herbicide due to its ability to inhibit photosynthesis in plants, leading to the death of unwanted weeds.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the inhibition of photosynthesis in plants. This herbicide targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy during photosynthesis. By inhibiting this complex, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate prevents the synthesis of ATP and NADPH, which are essential for plant growth and survival. This leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate on plants have been extensively studied. This herbicide has been shown to affect the activity of enzymes involved in the photosynthetic process, as well as the synthesis of chlorophyll and other pigments. It also affects the metabolism of carbohydrates and proteins in plants. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been found to have toxic effects on non-target organisms, such as fish and aquatic invertebrates.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in lab experiments include its effectiveness in controlling broadleaf weeds, its low cost, and its availability. However, there are also limitations to its use, such as its potential toxicity to non-target organisms, its persistence in the environment, and its potential for resistance development in weeds.

Future Directions

Future research on 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate could focus on developing more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate. Researchers could also investigate the potential for resistance development in weeds and develop strategies to prevent it. In addition, studies could be conducted to explore the impact of this herbicide on soil microorganisms and the environment. Finally, researchers could investigate the potential for using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a tool for studying the photosynthetic process in plants.

Synthesis Methods

The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the final product, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.

Scientific Research Applications

The use of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in scientific research has been focused on its herbicidal properties. Researchers have studied the effects of this herbicide on various crops and weeds, as well as its impact on the environment and non-target organisms. Studies have also been conducted to develop more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)4-5-14(13)21-6-7-22-15(20)19-12-3-1-2-10(17)8-12/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVDUBFXKQWLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.